molecular formula C18H21ClN4O2S B2394170 1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea CAS No. 897621-00-0

1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea

Cat. No.: B2394170
CAS No.: 897621-00-0
M. Wt: 392.9
InChI Key: PAXWUGFDKSJYEJ-UHFFFAOYSA-N
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Description

1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea is a synthetic organic compound that features a thiazole ring, an azepane moiety, and a chlorophenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azepane Moiety: This step may involve the reaction of the thiazole intermediate with an azepane derivative, often under nucleophilic substitution conditions.

    Attachment of the Chlorophenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-(Piperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea: Similar structure with a piperidine ring instead of an azepane ring.

    1-(4-(2-(Morpholin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea: Contains a morpholine ring instead of an azepane ring.

Uniqueness

1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea is unique due to the presence of the azepane ring, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness can be explored in terms of binding affinity, selectivity, and overall pharmacokinetic profile.

Properties

IUPAC Name

1-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c19-13-6-5-7-14(10-13)20-17(25)22-18-21-15(12-26-18)11-16(24)23-8-3-1-2-4-9-23/h5-7,10,12H,1-4,8-9,11H2,(H2,20,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXWUGFDKSJYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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